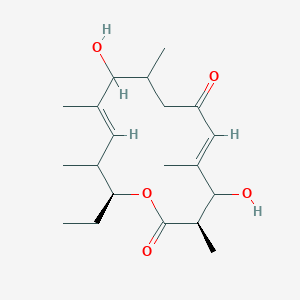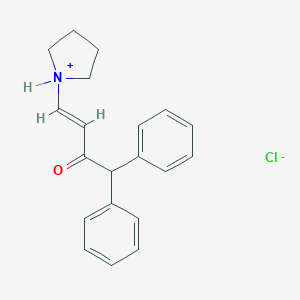
1,1-Diphenyl-4-(1-pyrrolidinyl)-3-buten-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1-Diphenyl-4-(1-pyrrolidinyl)-3-buten-2-one hydrochloride, commonly known as DPH, is a chemical compound that is widely used in scientific research. It belongs to the class of arylalkenones and is a potent inhibitor of the enzyme aldose reductase. DPH is synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well-known.
作用機序
DPH is a potent inhibitor of aldose reductase, which is involved in the polyol pathway of glucose metabolism. The polyol pathway is a secondary pathway for glucose metabolism that is activated under hyperglycemic conditions. In this pathway, glucose is converted to sorbitol by aldose reductase, which is then converted to fructose by sorbitol dehydrogenase. The accumulation of sorbitol and fructose in cells can lead to osmotic stress, oxidative stress, and cellular damage. DPH inhibits aldose reductase by binding to its active site and preventing the conversion of glucose to sorbitol.
Biochemical and Physiological Effects
DPH has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the accumulation of sorbitol and fructose in cells, which can prevent or delay the development of diabetic complications such as retinopathy, nephropathy, and neuropathy. DPH has also been shown to inhibit the growth of cancer cells in vitro and in vivo, possibly by inducing apoptosis or inhibiting angiogenesis. In addition, DPH has been shown to have antioxidant properties, which can protect cells from oxidative stress and cellular damage.
実験室実験の利点と制限
DPH has several advantages for lab experiments. It is a potent and specific inhibitor of aldose reductase, which makes it a useful tool for studying the polyol pathway of glucose metabolism. It is also relatively easy to synthesize using a variety of methods. However, DPH has some limitations for lab experiments. It is a potent inhibitor of aldose reductase, which can lead to off-target effects and complications. In addition, DPH has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on DPH. One area of research is the development of more potent and specific inhibitors of aldose reductase. Another area of research is the investigation of the potential use of DPH in the treatment of cancer, either alone or in combination with other anticancer agents. In addition, the antioxidant properties of DPH could be further explored for their potential use in the treatment of oxidative stress-related diseases. Finally, the development of more efficient and scalable synthesis methods for DPH could facilitate its use in scientific research.
合成法
DPH can be synthesized using a variety of methods, including the condensation of 1-phenyl-1-pyrrolidin-2-one with benzaldehyde, followed by the reduction of the resulting enamine with sodium borohydride. Another method involves the reaction of 1-phenyl-1-pyrrolidin-2-one with benzaldehyde in the presence of a Lewis acid catalyst, followed by the reduction of the resulting enamine with sodium borohydride. DPH can also be synthesized using the reaction of 1-phenyl-1-pyrrolidin-2-one with benzaldehyde in the presence of a palladium catalyst, followed by the reduction of the resulting enamine with hydrogen gas.
科学的研究の応用
DPH is widely used in scientific research, particularly in the field of diabetes research. It is a potent inhibitor of the enzyme aldose reductase, which is involved in the polyol pathway of glucose metabolism. The inhibition of aldose reductase by DPH has been shown to prevent or delay the development of diabetic complications such as retinopathy, nephropathy, and neuropathy. DPH has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
特性
CAS番号 |
100482-65-3 |
|---|---|
製品名 |
1,1-Diphenyl-4-(1-pyrrolidinyl)-3-buten-2-one hydrochloride |
分子式 |
C10H11ClO2 |
分子量 |
327.8 g/mol |
IUPAC名 |
(E)-1,1-diphenyl-4-pyrrolidin-1-ium-1-ylbut-3-en-2-one;chloride |
InChI |
InChI=1S/C20H21NO.ClH/c22-19(13-16-21-14-7-8-15-21)20(17-9-3-1-4-10-17)18-11-5-2-6-12-18;/h1-6,9-13,16,20H,7-8,14-15H2;1H/b16-13+; |
InChIキー |
TYRFTFDMBTXXKL-ZUQRMPMESA-N |
異性体SMILES |
C1CC[NH+](C1)/C=C/C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
SMILES |
C1CC[NH+](C1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
正規SMILES |
C1CC[NH+](C1)C=CC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
同義語 |
1,1-Diphenyl-4-(1-pyrrolidinyl)-3-buten-2-one hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



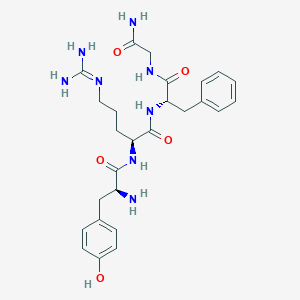
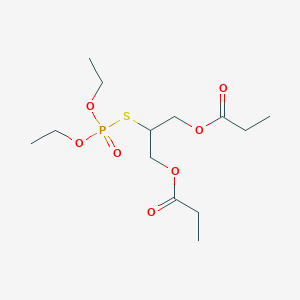

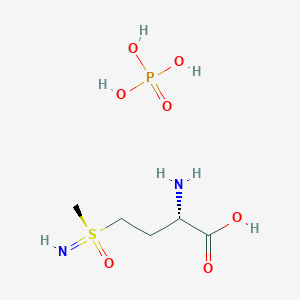
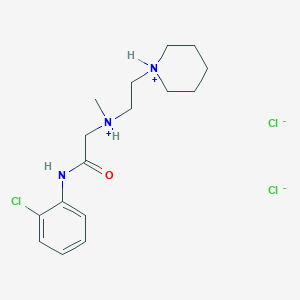

![Exo-5-(1-methoxyethenyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B217279.png)
![4-[(E)-2-(6,8-dimethylquinolin-4-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B217282.png)
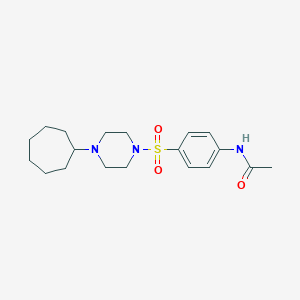
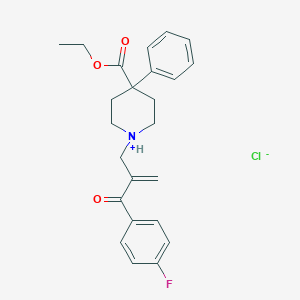
![[(2R,6R)-6-[(7R,10R,13S,15R,17R)-3,15-dihydroxy-10,17-dimethyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,7,8,9,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] acetate](/img/structure/B217308.png)
